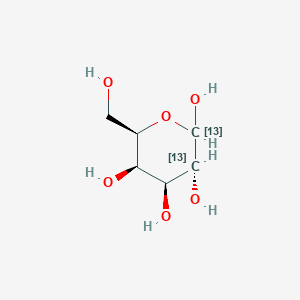

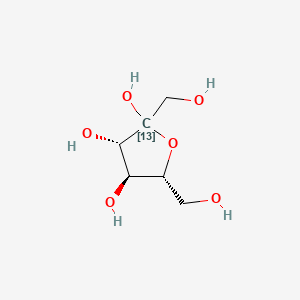

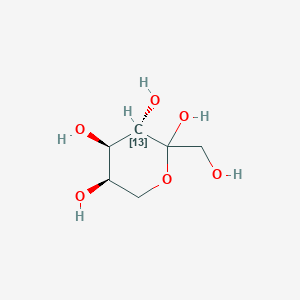

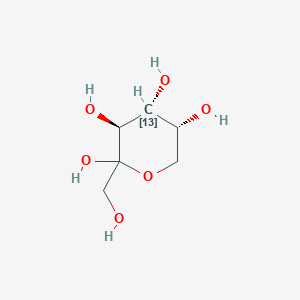

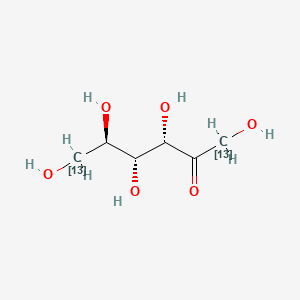

D-galactose-1,2-13C2

Vue d'ensemble

Description

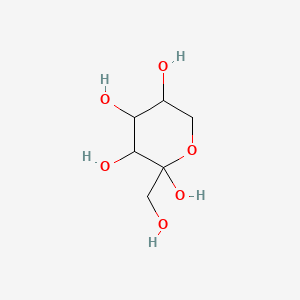

D-Galactose-1,2-13C2 is a labeled compound of D-Galactose . D-Galactose is a simple monosaccharide that serves as an energy source and as an essential component of glycolipids and glycoproteins . It is used in research applications such as biomolecular NMR and metabolism .

Molecular Structure Analysis

D-Galactose-1,2-13C2 has a molecular weight of 182.14 . The structure of D-galactose and its derivatives has been studied extensively . For a detailed molecular structure analysis, it is recommended to refer to specialized structural biology literature or databases.Chemical Reactions Analysis

D-Galactose, the non-labeled compound, is known to undergo oxidation reactions . The specific reactions of D-galactose-1,2-13C2 are not explicitly mentioned in the retrieved papers. For a detailed chemical reaction analysis, it is recommended to refer to specialized chemical reaction literature or databases.Applications De Recherche Scientifique

Understanding Galactosemia and Metabolic Disorders

Classical galactosemia is a condition marked by a near-total absence of galactose-1-phosphate uridyltransferase activity, leading to significant health impairments despite dietary treatment. Research highlights the utility of sophisticated mass spectrometry, potentially involving compounds like D-galactose-1,2-13C2, for measuring biochemical abnormalities in plasma and urine, facilitating the study of disease pathophysiology and treatment outcomes (Ridel, Leslie, & Gilbert, 2005).

Galactose in Health and Disease

Galactose plays a critical role beyond being a nutrient; it's crucial for energy delivery and galactosylation of complex molecules. Recent findings suggest galactose's beneficial effects in various diseases, especially those affecting the brain, underlining the importance of studies involving isotopically labeled galactose like D-galactose-1,2-13C2 for tracing metabolic pathways and therapeutic research (Coelho, Berry, & Rubio-Gozalbo, 2015).

Material Science and Biopolymer Research

D-galactose-1,2-13C2 can be instrumental in studying the solubility and gelation properties of galactomannans and other polysaccharides, which are used as thickeners, stabilizers, and fat replacers in food products. Understanding the quantitative basis of partial solubility and gelation through the use of labeled compounds can lead to product enhancement in food science and material engineering (Pollard & Fischer, 2006).

Biomedical Applications

Studies on D-galactose-induced skin aging emphasize the role of oxidative stress in aging processes. The use of D-galactose-1,2-13C2 could provide insights into molecular mechanisms of cell senescence, cytotoxicity, and the clinical relevance of galactosemia on skin health, aiding in the development of prevention and treatment strategies for aging-related diseases (Umbayev et al., 2020).

Bioenergy Production

The potential for biohydrogen production from macroalgal biomass through dark fermentation of galactose is an area of growing interest. Research involving D-galactose-1,2-13C2 could elucidate the metabolic pathways and enhance the efficiency of galactose-based hydrogen production systems, contributing to sustainable energy solutions (Kim et al., 2019).

Mécanisme D'action

Target of Action

D-galactose-1,2-13C2 is a variant of D-galactose, a simple natural compound . The primary targets of D-galactose-1,2-13C2 are cells expressing galactose receptors, such as hepatocytes, macrophages, and specific cancer cells . These targets play a crucial role in various biological processes, including metabolism and immune response.

Mode of Action

D-galactose-1,2-13C2 interacts with its targets through receptor-mediated endocytosis . The compound binds to the galactose receptors on the cell surface, triggering the cell to engulf the compound. This interaction results in the internalization of D-galactose-1,2-13C2, allowing it to exert its effects within the cell.

Biochemical Pathways

D-galactose-1,2-13C2 is involved in the Leloir pathway . This pathway converts D-galactose to glucose-1-phosphate (G1P), which then enters glycolysis . The Leloir pathway involves several steps, including the conversion of β-form of galactose to the α-form by the enzyme galactose mutarotase . The α-form of D-galactose is then phosphorylated by galactokinase to yield galactose-1-phosphate, which is further metabolized to UDP-galactose and finally to glucose-1-phosphate .

Pharmacokinetics

It is known that d-galactose, the parent compound, is readily absorbed in the gastrointestinal tract and distributed throughout the body . It is metabolized primarily in the liver via the Leloir pathway . The resulting glucose-1-phosphate is further metabolized or excreted in the urine.

Result of Action

The molecular and cellular effects of D-galactose-1,2-13C2’s action are largely dependent on its metabolism to glucose-1-phosphate and subsequent involvement in glycolysis . This process provides the cell with energy and supplies precursors for the biosynthesis of proteins, lipids, nucleic acids, and polysaccharides .

Action Environment

The action, efficacy, and stability of D-galactose-1,2-13C2 can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its interaction with galactose receptors . Additionally, the presence of other molecules, such as competitive inhibitors, can influence the compound’s efficacy by interfering with its binding to galactose receptors .

Orientations Futures

There are many studies looking into a variety of possible uses for galactose, including the use of the monosaccharide sugar for accelerating senescence in mice, rats, and Drosophila . The specific future directions of D-galactose-1,2-13C2 are not explicitly mentioned in the retrieved papers. For a detailed future directions analysis, it is recommended to refer to specialized research literature or databases.

Propriétés

IUPAC Name |

(3R,4S,5R,6R)-6-(hydroxymethyl)(2,3-13C2)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-OIWWJQTASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([13C@H]([13CH](O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Aminomethyl)cyclohexyl]-2-chloroethan-1-one](/img/structure/B583621.png)

![Des[2-(2-thienylmethyl)] Eprosartan-2-carboxylic Acid-13C3](/img/structure/B583630.png)